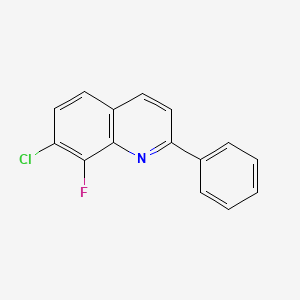
7-Chloro-8-fluoro-2-phenylquinoline
Overview
Description
7-Chloro-8-fluoro-2-phenylquinoline is a chemical compound with the molecular formula C15H9ClFN . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 7-Chloro-8-fluoro-2-phenylquinoline, often involves cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . A specific synthesis route for 7-chloro-8-fluoro-2-phenylquinoline involves starting from 4-Bromo-7-chloro-8-fluoro-2-phenylquinoline .Molecular Structure Analysis
The molecular weight of 7-Chloro-8-fluoro-2-phenylquinoline is 257.69 g/mol . The structure includes a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives, including 7-Chloro-8-fluoro-2-phenylquinoline, can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis based on organometallic compounds .Scientific Research Applications
Antibacterial Properties : A study by Al-Hiari et al. (2007) explored the synthesis of 8-nitrofluoroquinolone derivatives, which involved the use of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These derivatives exhibited interesting antibacterial activity against both gram-positive and gram-negative strains, with certain derivatives showing significant activity against S. aureus (Al-Hiari et al., 2007).
Anticancer Potential : Liu et al. (2002) investigated the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on erythrocyte hemolysis induced by free radicals. This research indicated potential for these compounds in antitumor applications (Liu et al., 2002).
Chemical Synthesis and Reactivity : A synthetic study by Bao-an (2012) focused on the synthesis of Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, providing insights into novel synthetic methods and the reactivity of such compounds (Bao-an, 2012).
Immunosuppressant Applications : Chujo et al. (2001) reported on the synthesis of a novel immunosuppressant involving a 7-chloro-6-fluoroquinoline derivative, highlighting its potential in immunosuppressive therapy (Chujo et al., 2001).
Fluorescent Probes : Van den Berg et al. (2006) synthesized 7-dialkylamino- and 7-alkylsulfenyl-1-alkylquinolinium salts using 7-fluoro-1-methylquinolinium iodide. These compounds showed high fluorescence quantum yields and were proposed as fluorescent probes for various applications (Van den Berg et al., 2006).
Antiplasmodial Activity : Research by De et al. (1998) on aminoquinolines, including 7-substituted 4-aminoquinolines, revealed their activity against chloroquine-susceptible and resistant Plasmodium falciparum, suggesting their potential in malaria treatment (De et al., 1998).
Dual Inhibitors of Tuberculosis and Influenza Virus : A study by Marvadi et al. (2019) on 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors showed promising results against Mycobacterium tuberculosis and influenza virus (Marvadi et al., 2019).
Mechanism of Action
Target of Action
Fluorinated quinolines have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities
Biochemical Pathways
Fluorinated quinolines can affect a variety of pathways due to their broad enzyme inhibition .
Result of Action
Similar compounds have shown significant anticancer activity .
Safety and Hazards
Future Directions
Quinoline derivatives, including 7-Chloro-8-fluoro-2-phenylquinoline, continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing novel methods of synthesis, studying the reactivity of these compounds, and exploring their potential practical applications .
properties
IUPAC Name |
7-chloro-8-fluoro-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN/c16-12-8-6-11-7-9-13(18-15(11)14(12)17)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCMXJVMCJTOTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3F)Cl)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50727497 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-fluoro-2-phenylquinoline | |
CAS RN |
867164-92-9 | |
| Record name | 7-Chloro-8-fluoro-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50727497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

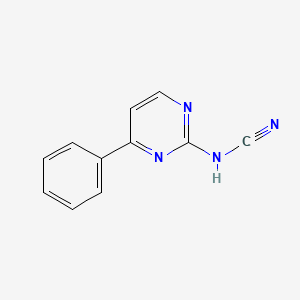
![2-[(5-{[(4-chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1426613.png)
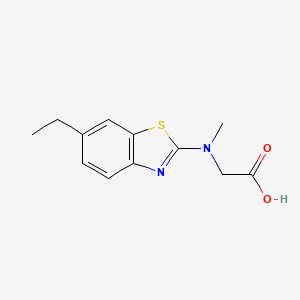
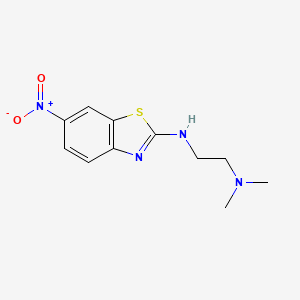
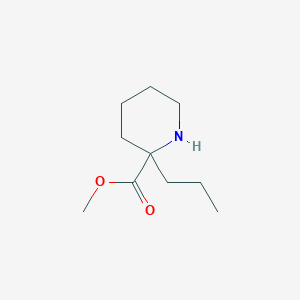
![methyl 4-[(E)-2-(dimethylamino)vinyl]-7-ethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1426624.png)
![N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1426625.png)
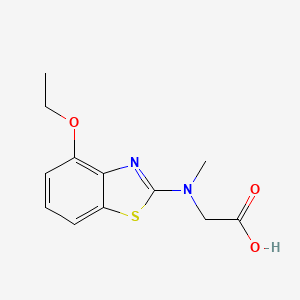
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-methylglycine](/img/structure/B1426628.png)
![4-Methoxy-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B1426629.png)
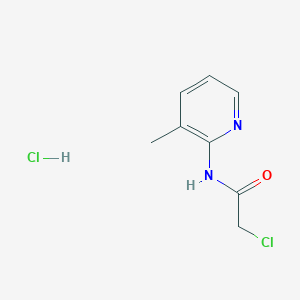


![1-methyl-3-{[(2-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1426635.png)